molecular formula C15H13F4N3O3 B14676990 4,4-Dimethyl-3-oxo-2-[2-(2,2,3,3-tetrafluoro-2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinylidene]pentanenitrile CAS No. 35040-02-9

4,4-Dimethyl-3-oxo-2-[2-(2,2,3,3-tetrafluoro-2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinylidene]pentanenitrile

Cat. No.: B14676990
CAS No.: 35040-02-9
M. Wt: 359.28 g/mol
InChI Key: LDMZKDUCMPYRRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Dimethyl-3-oxo-2-[2-(2,2,3,3-tetrafluoro-2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinylidene]pentanenitrile is a complex organic compound with a unique structure that includes a hydrazinylidene group and a tetrafluorobenzodioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-3-oxo-2-[2-(2,2,3,3-tetrafluoro-2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinylidene]pentanenitrile typically involves multiple steps. One common method starts with the preparation of 4,4-Dimethyl-3-oxopentanenitrile, which is then reacted with hydrazine derivatives to introduce the hydrazinylidene group. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-3-oxo-2-[2-(2,2,3,3-tetrafluoro-2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinylidene]pentanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazinylidene group to hydrazine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazinylidene group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve specific temperatures, pH levels, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

4,4-Dimethyl-3-oxo-2-[2-(2,2,3,3-tetrafluoro-2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinylidene]pentanenitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-3-oxo-2-[2-(2,2,3,3-tetrafluoro-2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinylidene]pentanenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4,4-Dimethyl-3-oxopentanenitrile: A precursor in the synthesis of the target compound.

    Methyl 4,4-dimethyl-3-oxopentanoate: Another related compound with similar structural features.

Uniqueness

4,4-Dimethyl-3-oxo-2-[2-(2,2,3,3-tetrafluoro-2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinylidene]pentanenitrile is unique due to the presence of the tetrafluorobenzodioxin moiety and the hydrazinylidene group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.

Properties

CAS No.

35040-02-9

Molecular Formula

C15H13F4N3O3

Molecular Weight

359.28 g/mol

IUPAC Name

3,3-dimethyl-2-oxo-N-[(2,2,3,3-tetrafluoro-1,4-benzodioxin-6-yl)amino]butanimidoyl cyanide

InChI

InChI=1S/C15H13F4N3O3/c1-13(2,3)12(23)9(7-20)22-21-8-4-5-10-11(6-8)25-15(18,19)14(16,17)24-10/h4-6,21H,1-3H3

InChI Key

LDMZKDUCMPYRRS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C(=NNC1=CC2=C(C=C1)OC(C(O2)(F)F)(F)F)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.